N-(2-Chlorophenyl)nonanamide

Catalog No.
S13025820
CAS No.
143943-85-5
M.F
C15H22ClNO
M. Wt
267.79 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-Chlorophenyl)nonanamide

CAS Number

143943-85-5

Product Name

N-(2-Chlorophenyl)nonanamide

IUPAC Name

N-(2-chlorophenyl)nonanamide

Molecular Formula

C15H22ClNO

Molecular Weight

267.79 g/mol

InChI

InChI=1S/C15H22ClNO/c1-2-3-4-5-6-7-12-15(18)17-14-11-9-8-10-13(14)16/h8-11H,2-7,12H2,1H3,(H,17,18)

InChI Key

QXQGCHLLWMTKSC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(=O)NC1=CC=CC=C1Cl

N-(2-Chlorophenyl)nonanamide is an organic compound characterized by its amide functional group attached to a nonanoyl chain and a 2-chlorophenyl group. Its molecular formula is C15H22ClNC_{15}H_{22}ClN, and it has a molecular weight of 265.80 g/mol. The presence of the chlorine atom on the phenyl ring influences its chemical properties and biological activity, making it a subject of interest in various fields, including medicinal chemistry and materials science.

  • Oxidation: This compound can be oxidized to yield corresponding carboxylic acids, such as 2-chlorobenzoic acid, using oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction: The amide group can be reduced to form N-(2-chlorophenyl)nonanamine using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The chlorine atom on the phenyl ring is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functional groups through reactions with nucleophiles such as sodium methoxide or sodium ethoxide.

Research indicates that N-(2-Chlorophenyl)nonanamide exhibits potential antibacterial and antifungal properties. Its biological activity is attributed to its ability to interact with specific molecular targets, including enzymes and receptors, which may lead to inhibition or modulation of biological pathways. Ongoing studies are exploring its therapeutic potential for various diseases, particularly in the context of infectious diseases.

The synthesis of N-(2-Chlorophenyl)nonanamide typically involves the reaction between 2-chloroaniline and nonanoyl chloride. The reaction is conducted in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid produced during the reaction. This process is generally carried out under inert atmosphere conditions to prevent side reactions.

In industrial applications, continuous flow reactors may be employed for large-scale production, allowing for enhanced control over reaction parameters such as temperature and pressure, which can lead to improved yields and product purity.

N-(2-Chlorophenyl)nonanamide finds applications in various fields:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Biology: Investigated for its antibacterial and antifungal properties.
  • Medicine: Research is ongoing into its potential therapeutic applications.
  • Industry: Utilized in the production of specialty chemicals and materials.

The interaction studies of N-(2-Chlorophenyl)nonanamide focus on its mechanism of action within biological systems. It may interact with specific enzymes or receptors, leading to significant biochemical effects. Understanding these interactions can provide insights into how this compound might be used therapeutically or in other applications.

Several compounds share structural similarities with N-(2-Chlorophenyl)nonanamide. Notable examples include:

  • N-(2-Chlorophenyl)acetamide
  • N-(2-Chlorophenyl)benzamide
  • N-(2-Chlorophenyl)butanamide

Uniqueness

N-(2-Chlorophenyl)nonanamide is distinguished from these similar compounds primarily by its longer alkyl chain (nonanoyl vs. acetyl or butyryl). This structural difference influences its physical properties—such as solubility and melting point—and potentially enhances its biological activity compared to shorter-chain analogs. The unique combination of the 2-chlorophenyl group with a nonanoyl chain may result in distinct reactivity patterns and interactions within biological systems.

XLogP3

4.8

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

267.1389920 g/mol

Monoisotopic Mass

267.1389920 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

Explore Compound Types